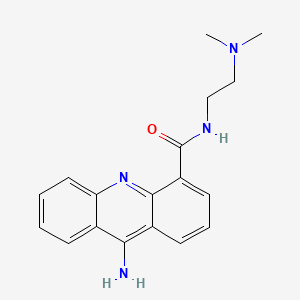

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide

Vue d'ensemble

Description

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. This compound is particularly noted for its potential antitumor properties, making it a subject of interest in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amines. One common method includes the reaction of 9-chloroacridine with N,N-dimethylethylenediamine under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted acridine compounds .

Applications De Recherche Scientifique

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

Industry: Utilized in the development of fluorescent dyes and materials for visualizing biomolecules.

Mécanisme D'action

The primary mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with similar antitumor properties.

Triazoloacridone (C-1305): Known for its potent anticancer activity.

Amsacrine (m-AMSA): A well-known topoisomerase inhibitor used in cancer therapy.

Uniqueness

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further development as an anticancer agent .

Activité Biologique

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide, also known as DACA, is a member of the acridine family of compounds that has been extensively studied for its potential as an anticancer agent. This compound exhibits significant biological activity primarily through its interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

The biological activity of DACA is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II. This intercalation disrupts the normal function of the enzyme, leading to DNA damage and subsequent induction of apoptosis in cancer cells. The structure of DACA allows it to effectively bind to GC-rich regions of DNA, enhancing its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Research has demonstrated that DACA and its derivatives exhibit potent cytotoxicity against multiple cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). For instance, a study reported that compound 5b derived from DACA showed a CTC50 of 47.50 µg/ml against HeLa cells, while compound 5e had a CTC50 of 100 µg/ml against A-549 cells .

Table 1: Cytotoxicity of DACA Derivatives

| Compound | Cell Line | CTC50 (µg/ml) |

|---|---|---|

| 5b | HeLa | 47.50 |

| 5e | A-549 | 100 |

In Vivo Studies

DACA has shown promising results in vivo as well. In studies involving murine models, it was effective against Lewis lung tumors and exhibited antileukemic activity with specific derivatives demonstrating superior efficacy when compared to their counterparts . The pharmacokinetics of DACA indicate that it can cross the blood-brain barrier, suggesting potential applications in treating brain tumors .

Case Study: Antitumor Activity

In a notable case study, a series of substituted DACA derivatives were evaluated for their antitumor activity in vivo. The results indicated that compounds with electron-withdrawing groups at the 5-position exhibited significant antitumor effects, while those lacking such modifications did not show comparable activity . This highlights the importance of structural modifications in enhancing the therapeutic efficacy of acridine derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the acridine structure influence its biological activity. Key findings include:

- The presence of an unsubstituted NH group in the carboxamide enhances binding affinity.

- The optimal distance between the carboxamide NH and the terminal dimethylamino group is crucial for effective DNA interaction.

- Derivatives that maintain a monocationic state at physiological pH demonstrate improved distribution and efficacy against tumors .

Propriétés

IUPAC Name |

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMVQJPGUHTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89459-02-9 (di-hydrochloride) | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701034053 | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89459-43-8 | |

| Record name | 9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.